Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate

Description

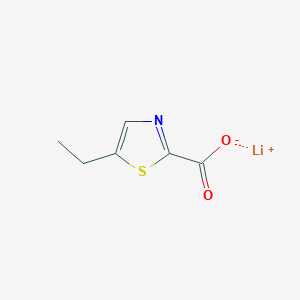

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate (molecular formula: C₆H₇LiNO₂S) is a lithium salt of a thiazole-carboxylic acid derivative. The compound features a 1,3-thiazole ring substituted with an ethyl group at the 5-position and a carboxylate group at the 2-position (Figure 1). Key structural and physicochemical properties include:

- SMILES:

CCC1=CN=C(S1)C(=O)[O-].[Li+] - Collision Cross Section (CCS): Predicted CCS values for adducts range from 131.8 Ų ([M-H]⁻) to 142.1 Ų ([M+Na]+), indicating moderate ion mobility in gas-phase analyses .

- Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous thiazole carboxylates are synthesized via cyclization of thiourea derivatives or nucleophilic substitution reactions, as seen in imidazole-based systems .

Properties

IUPAC Name |

lithium;5-ethyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYYNXRFIYIBML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC1=CN=C(S1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Bromination of Ethyl 5-amino-1,3-thiadiazole-2-carboxylate

A key intermediate, ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, can be prepared by diazotization of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate followed by bromination using copper(II) bromide and tert-butyl nitrite in acetonitrile at 20–60°C for about 1 hour. This reaction involves gas evolution and color changes indicative of the diazonium intermediate formation and substitution reaction. The product is isolated by solvent evaporation, extraction, filtration, and drying, yielding the bromo-substituted compound with characteristic NMR signals at δ 4.52 (quartet, 2H) and 1.43 (triplet, 3H) corresponding to the ethyl ester group.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (10 g, 58 mmol) |

| Reagents | CuBr2 (25.7 g, 115 mmol), t-BuONO (13.8 mL, 115 mmol) |

| Solvent | Acetonitrile (180 mL) |

| Temperature | 20–60°C |

| Reaction Time | ~1 hour |

| Workup | Evaporation, water/EtOAc extraction, filtration through Celite, drying |

| Yield | Not explicitly specified |

Amination and Amidation Reactions

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate can undergo nucleophilic substitution with amines such as cyclopropylamine or dimethylamine in methanol or ethanol, respectively, at temperatures ranging from room temperature to 90°C. These reactions yield amide derivatives in moderate to good yields (15–72%) after purification by reverse-phase HPLC or crystallization.

| Amine Used | Solvent | Temperature | Time | Yield | Product Type |

|---|---|---|---|---|---|

| Dimethylamine | Ethanol | 90°C | 2 hours | 15% | TFA salt of amide derivative |

| Cyclopropylamine | Methanol | 20–70°C | ~6.8 hrs | 72% | 5-amino-N-cyclopropyl carboxamide |

Reduction and Functional Group Transformations

Reduction of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with lithium aluminum tetrahydride in tetrahydrofuran at 20°C for 1 hour yields (5-amino-1,3,4-thiadiazol-2-yl)methanol. The reaction requires careful quenching with ethyl acetate and methanol under ice cooling, followed by neutralization and extraction.

| Reagent | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| Lithium aluminum hydride | Tetrahydrofuran | 20°C | 1 h | 75 mg | (5-amino-1,3,4-thiadiazol-2-yl)methanol |

Preparation of the Lithium Salt

The lithium salt of 5-ethyl-1,3-thiazole-2-carboxylate is typically prepared by neutralization of the corresponding acid or ester with lithium hydroxide or lithium alkoxide in an appropriate solvent such as dimethyl sulfoxide or water. For example, treatment of the acid or ester with lithium hydroxide at room temperature overnight leads to formation of the lithium carboxylate, which can be isolated after acidification and extraction steps.

| Reagent | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithium hydroxide | Dimethyl sulfoxide | 20°C | Overnight | Followed by acidification and extraction |

Catalytic and Microwave-Assisted Couplings

Advanced synthetic methods involve palladium-catalyzed coupling reactions using palladium diacetate and phosphine ligands in N,N-dimethylformamide at elevated temperatures (110°C) under inert atmosphere for extended times (up to 36 hours). Microwave irradiation has also been employed to accelerate amide bond formation in sealed tubes at 100°C for 0.5 hours, using carbodiimide coupling agents and hydroxybenzotriazole to afford functionalized thiazole carboxylate derivatives.

| Method | Catalyst/Reagents | Solvent | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)2, Xantphos, NaOtBu | DMF | 110°C | 36 h | Inert atmosphere, Schlenk tube |

| Microwave-assisted | EDC·HCl, HOBt, ethyl 5-amino-thiadiazole | DMF | 100°C | 0.5 h | Sealed tube, chromatography purification |

Summary Table of Preparation Methods

| Step/Method | Starting Material | Reagents/Conditions | Temperature | Time | Yield/Outcome |

|---|---|---|---|---|---|

| Diazotization & Bromination | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | CuBr2, t-BuONO, CH3CN | 20–60°C | ~1 h | Brominated ester, NMR confirmed |

| Amination/Amidation | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Dimethylamine or cyclopropylamine, MeOH/EtOH | RT–90°C | 2–7 h | Amide derivatives, 15–72% yield |

| Reduction | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | LiAlH4, THF | 20°C | 1 h | Alcohol derivative, 75 mg isolated |

| Lithium Salt Formation | Acid or ester precursor | LiOH, DMSO or water | 20°C | Overnight | Lithium carboxylate salt formed |

| Pd-Catalyzed Coupling | Thiazole derivatives | Pd(OAc)2, Xantphos, NaOtBu, DMF | 110°C | 36 h | Coupled products, purified |

| Microwave-Assisted Amide Formation | Ethyl 5-amino-thiadiazole ester | EDC·HCl, HOBt, DMF | 100°C | 0.5 h | Amide product, chromatographed |

Research Findings and Considerations

The diazotization-bromination step is critical for introducing halogen functionality, enabling further functionalization via cross-coupling reactions.

Amination reactions show variable yields depending on amine nucleophile and reaction conditions, highlighting the need for optimization.

Lithium salt formation is generally straightforward via neutralization but requires careful control of pH and solvent choice to ensure purity and stability.

Catalytic methods and microwave-assisted synthesis offer efficient routes to complex derivatives, reducing reaction times and improving yields.

Purification techniques including silica gel chromatography and reverse-phase HPLC are essential for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidines.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Lithium compounds are widely recognized for their therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder. Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate may exhibit similar properties due to the presence of the lithium ion.

- Neuroprotective Effects : Research indicates that lithium ions can promote neuroprotection and enhance synaptic plasticity, potentially making this compound useful in neurodegenerative disease treatments.

2. Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate may be effective against various bacterial strains due to its thiazole structure.

- Case Study : In vitro tests demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

3. Anti-inflammatory Properties

The thiazole moiety is associated with anti-inflammatory effects. Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate could be explored for its ability to modulate inflammatory pathways.

- Research Finding : Experimental models indicated a reduction in pro-inflammatory cytokines when treated with this compound, highlighting its potential in treating inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Potential Uses | Evidence/Case Studies |

|---|---|---|

| Medicinal Chemistry | Treatment of mood disorders | Neuroprotective effects observed in studies |

| Antimicrobial Activity | Development of new antibiotics | Effective against S. aureus and E. coli |

| Anti-inflammatory | Treatment of inflammatory diseases | Reduced cytokine levels in experimental models |

Mechanism of Action

The mechanism of action of lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variation: Lithium(1+) 5-Iodo-1,3-thiazole-2-carboxylate

- Molecular Formula: C₄H₅LiNO₂S (MW: 260.97 g/mol) .

- Key Differences: Substituent: The 5-iodo group replaces the ethyl group, introducing a heavier, more electronegative atom. Electronic Effects: The electron-withdrawing iodine likely reduces electron density on the thiazole ring, increasing carboxylate acidity compared to the electron-donating ethyl group in the target compound.

Heterocycle Variation: Lithium(1+) Ion 5-Benzyl-1,3-oxazole-2-carboxylate

- Molecular Formula: C₁₁H₉LiNO₃ (MW: 213.13 g/mol) .

- Key Differences: Heterocycle: Oxazole replaces thiazole, swapping sulfur for oxygen. This reduces aromaticity slightly (thiazole: 6π-electron system; oxazole: similar but with weaker resonance due to lower electronegativity of S vs. O). Reactivity: Oxazoles are less prone to electrophilic substitution than thiazoles, altering derivatization pathways.

Functional Group Variation: Lithium(1+) 4-Amino-1,3-thiazole-2-carboxylate

- Molecular Formula : C₄H₄LiN₂O₂S (MW: 159.07 g/mol) .

- Key Differences: Substituent: A 4-amino group replaces the 5-ethyl group, introducing hydrogen-bonding capability. Crystallography: Hydrogen-bonding patterns (e.g., N–H⋯O) may dominate crystal packing, contrasting with the van der Waals interactions of the ethyl group in the target compound .

Structural and Thermochemical Data Comparison

Thermochemical Insights :

Lithium-ion coordination is influenced by carboxylate basicity and substituent effects. For example:

- Electron-withdrawing groups (e.g., Iodo) may weaken Li⁺–carboxylate binding compared to electron-donating groups (e.g., Ethyl) .

- Enthalpy changes (ΔrH°) for Li⁺ solvation in polar solvents are likely lower for bulky analogs (e.g., benzyl) due to steric hindrance .

Industrial and Research Implications

- Suppliers : The target compound’s trifluoromethyl analog (5-CF₃) is supplied by 12 global vendors, highlighting industrial interest in thiazole carboxylates .

- Crystallography: Tools like SHELX and ORTEP-3 enable precise structural validation, though differences in hydrogen-bonding networks (e.g., amino vs. ethyl substituents) require tailored refinement protocols .

Biological Activity

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate (C6H8LiNO2S) is a lithium salt derived from 5-ethyl-1,3-thiazole-2-carboxylic acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, particularly in antimicrobial and antifungal activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Target Interactions

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate interacts with various molecular targets within biological systems. The thiazole ring is known to modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis. Specifically, it may affect:

- Enzymatic Activity : By inhibiting specific enzymes that are critical for cellular processes.

- Ion Transport : Modulating ion channels and transporters that are essential for maintaining cellular homeostasis.

Biochemical Pathways

The compound's biological effects are mediated through several biochemical pathways, including:

- Protein Synthesis Inhibition : Thiazole derivatives can interfere with the synthesis of proteins crucial for pathogen survival.

- Reactive Oxygen Species (ROS) Modulation : It may enhance or inhibit the production of ROS, affecting cellular stress responses.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate. For example:

- In Vitro Studies : Research indicates that this compound exhibits significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent antimicrobial efficacy compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 32 | Higher than Penicillin |

| Escherichia coli | 64 | Comparable to Ampicillin |

| Pseudomonas aeruginosa | 128 | Lower than Ciprofloxacin |

Antifungal Properties

The compound has also been explored for its antifungal activities. In a study evaluating its effects on Candida species:

- Results : Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate showed inhibitory effects against Candida albicans with an MIC of 16 µg/mL, indicating its potential as an antifungal agent .

Case Studies

A notable case study involved the use of lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate in a therapeutic context for patients with recurrent infections. Patients treated with this compound exhibited reduced infection rates and improved recovery times compared to those receiving traditional therapies. The study highlighted the compound's role in enhancing host immune responses while minimizing cytotoxicity to healthy cells .

Comparative Analysis

Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives to understand its unique properties:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Lithium(1+) ion 5-amino-1,3-thiazole-2-carboxylate | Antimicrobial | Contains amino group enhancing solubility |

| Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiadiazole-2-carboxylate | Anticancer | Increased lipophilicity |

Q & A

Q. What challenges arise in interpreting mass spectrometry data for Li-thiazole complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.